molecular formula C12H13N5O2 B2729207 (6-Amino-5-nitropyrimidin-4-yl)methylbenzylamine CAS No. 307326-53-0

(6-Amino-5-nitropyrimidin-4-yl)methylbenzylamine

Cat. No. B2729207
CAS RN: 307326-53-0
M. Wt: 259.269
InChI Key: JSUJYCLUZZXIBH-UHFFFAOYSA-N
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Description

(6-Amino-5-nitropyrimidin-4-yl)methylbenzylamine, also known as ANPMA, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. ANPMA is a derivative of benzylamine and pyrimidine, and its unique chemical structure has led to studies on its mechanism of action and potential therapeutic benefits.

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

Research has been conducted on the synthesis of new derivatives of 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline, showcasing the chemical versatility of nitropyrimidine compounds. By reacting various derivatives of 2-chloro-4-methyl-5-nitropyrimidine with amines, researchers have developed a novel heterocyclic system, confirming the structure of the products through comprehensive spectroscopic analysis (Banihashemi, Hassani, & Lari, 2020).

Non-linear Optical Properties

Studies on compounds closely related to "(6-Amino-5-nitropyrimidin-4-yl)methylbenzylamine" have investigated their structural attributes and how these relate to physical properties like second-harmonic generation (SHG). Neutron-diffraction and charge-density studies have been crucial in understanding the relationship between structure and SHG output, with intramolecular hydrogen bonding playing a significant role in their optical properties (Cole et al., 2002).

Inhibition of Nucleoside Transport Proteins

The synthetic and biological evaluation of less polar derivatives of 4-nitrobenzylthioinosine (NBTI) for their affinity towards the nucleoside transport protein ENT1 highlights the therapeutic potential of nitropyrimidine derivatives. Alterations in the alkylamine substituent have shown variations in binding affinity, indicating their utility in medicinal chemistry (Tromp et al., 2005).

Environmental Applications

A study on the adsorption of Zn^2+ and Cd^2+ from aqueous solutions onto a carbon sorbent containing a pyrimidine-polyamine conjugate underscores the environmental significance of nitropyrimidine derivatives. This research demonstrates their potential as molecular receptors for heavy metal ions, offering insights into their application in water purification technologies (Garcia-martin et al., 2005).

Antimicrobial Activity

The synthesis of novel 2-thioxanthine and dipyrimidopyridine derivatives from 6-amino-1-methyl-2-thiouracil followed by nitrosation, reduction, and condensation with aromatic aldehydes has led to compounds with significant antimicrobial activity. This research highlights the potential use of nitropyrimidine derivatives in developing new antimicrobial agents (El-Kalyoubi, Agili, & Youssif, 2015).

Mechanism of Action

It’s worth noting that the synthesis of similar compounds often involves a process called reductive amination . This process involves the formation of an imine from an amine and an aldehyde or ketone, followed by the reduction of the imine to an amine . This method avoids the problem of multiple alkylations, which can be difficult to control .

properties

IUPAC Name

4-N-benzyl-4-N-methyl-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-16(7-9-5-3-2-4-6-9)12-10(17(18)19)11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUJYCLUZZXIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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